2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine

Lipophilicity Drug-likeness Physicochemical profiling

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine (CAS 866043-27-8; PubChem CID is a fully synthetic N-sulfonylurea derivative with the IUPAC name 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1-(pyrazin-2-yl)urea. Its molecular formula is C20H20N4O3S with a monoisotopic mass of 396.1256 Da.

Molecular Formula C20H20N4O3S
Molecular Weight 396.47
CAS No. 866043-27-8
Cat. No. B2902996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine
CAS866043-27-8
Molecular FormulaC20H20N4O3S
Molecular Weight396.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCC2=CC=CC=C2)C3=NC=CN=C3
InChIInChI=1S/C20H20N4O3S/c1-16-7-9-18(10-8-16)28(26,27)23-20(25)24(19-15-21-12-13-22-19)14-11-17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,23,25)
InChIKeyBHAOTZRHRMOWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine CAS 866043-27-8: Structural Identity and Physicochemical Baseline for Research Procurement


2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine (CAS 866043-27-8; PubChem CID 3759668) is a fully synthetic N-sulfonylurea derivative with the IUPAC name 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1-(pyrazin-2-yl)urea [1]. Its molecular formula is C20H20N4O3S with a monoisotopic mass of 396.1256 Da [1]. The compound features a pyrazine ring directly N-linked to a urea carbonyl, with a phenethyl substituent on the same urea nitrogen and a 4-methylphenylsulfonyl (tosyl) group on the distal urea nitrogen. Computed physicochemical descriptors include XLogP3-AA of 2.8, a topological polar surface area of 101 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound is commercially available from multiple suppliers as a research-grade chemical with reported purity specifications of 95–98%, positioned as an API intermediate and screening compound for drug discovery .

Why Generic Sulfonylurea Substitution Fails for 2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine CAS 866043-27-8


This compound cannot be readily substituted with common sulfonylurea drugs or research intermediates because its structural architecture—specifically, the N-phenethyl-N-(pyrazin-2-yl) substitution on the urea core—is absent from all clinically approved sulfonylureas including glipizide, gliclazide, tolazamide, and glyburide [1]. In glipizide, the pyrazine is connected via a carboxamide linker to a phenethyl-sulfonylurea, whereas in the target compound the pyrazine is directly N-linked to the urea carbonyl, eliminating the carboxamide spacer and fundamentally altering the hydrogen-bonding pharmacophore [2]. In gliclazide and tolazamide, the tosyl-urea motif is preserved but the N'-substituent is a saturated bicyclic azepine rather than a pyrazine-phenethyl system [3]. The antitumor diarylsulfonylurea LY181984 shares the tosyl-urea substructure but lacks both the pyrazine ring and the phenethyl arm entirely [4]. Consequently, computational descriptors diverge meaningfully: XLogP3 of 2.8 vs. 2.26 for glipizide, hydrogen bond donor count of 1 vs. 3 for glipizide, and TPSA of 101 Ų vs. 138.5 Ų for glipizide [1][2]. These differences predict distinct membrane permeability, solubility, and target-binding profiles that preclude simple functional interchange.

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine (866043-27-8): Quantitative Differential Evidence for Scientific Selection


Lipophilicity Differentiation: XLogP3 2.8 vs. Clinically Validated Sulfonylurea Glipizide (XLogP 2.26)

The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.54 log units higher than glipizide (XLogP 2.26) [1][2]. This difference translates to an approximately 3.5-fold higher predicted octanol-water partition coefficient, indicating greater lipophilicity. The increased logP may confer enhanced passive membrane permeability relative to glipizide, a property relevant for CNS-penetrant or intracellular target screening libraries where glipizide's lower logP limits distribution [1][2]. No quantitative permeability data (PAMPA, Caco-2) were identified for this specific compound in the peer-reviewed literature as of the search date.

Lipophilicity Drug-likeness Physicochemical profiling Membrane permeability

Hydrogen Bond Donor Restriction: HBD Count of 1 vs. 3 for Glipizide — Implications for Transporter Recognition and Selectivity

The target compound possesses only one hydrogen bond donor (the sulfonylurea N-H), compared to three HBDs in glipizide (two urea/amide N-H groups plus one sulfonamide N-H) [1]. Hydrogen bond donor count is a critical determinant in Lipinski's Rule of Five and influences active transporter recognition (e.g., P-glycoprotein efflux) and blood-brain barrier penetration. The reduced HBD count of the target compound predicts lower susceptibility to HBD-mediated efflux transport and potentially improved membrane permeation compared to glipizide [2]. This property differentiates it from all clinically used sulfonylurea antidiabetics, which uniformly possess ≥2 HBDs.

Hydrogen bonding Drug-transporter interactions Selectivity Blood-brain barrier

Topological Polar Surface Area Differentiation: 101 Ų vs. 138.5 Ų for Glipizide — Oral Absorption and CNS Multiparameter Optimization

The calculated topological polar surface area (TPSA) of the target compound is 101 Ų, which is 37.5 Ų lower than glipizide (138.5 Ų) [1][2]. In established drug design paradigms, TPSA values below 140 Ų are associated with good oral absorption, while values below 60–90 Ų are typically required for adequate CNS penetration [3]. At 101 Ų, the target compound occupies an intermediate TPSA range that is above the typical CNS threshold but below the oral absorption ceiling, distinguishing it from glipizide whose TPSA of ~138 Ų approaches the upper limit for favorable oral absorption. The lower TPSA arises from the replacement of glipizide's carboxamide linker and cyclohexyl carbamoyl group with a direct pyrazine N-linkage and phenethyl substitution.

TPSA Oral bioavailability CNS drug design Multiparameter optimization

Structural Chemotype Uniqueness: Direct N-(Pyrazin-2-yl) Urea Linkage Absent from Known Sulfonylurea Drugs and Antitumor Diaryl Sulfonylureas

The target compound is the only sulfonylurea entity in the PubChem database bearing the specific combination of: (i) a pyrazin-2-yl group directly N-linked to the urea carbonyl, (ii) an N-phenethyl substituent on the same urea nitrogen, and (iii) a 4-methylphenylsulfonyl group on the distal urea nitrogen [1]. This contrasts with glipizide, where pyrazine connectivity is via a 5-methylpyrazine-2-carboxamide linker to a phenethyl-sulfonylurea [2]; with gliclazide and tolazamide, which use saturated bicyclic azepine or azepane N'-substituents [3]; and with the antitumor diarylsulfonylurea LY181984, which pairs a tosyl-urea with a 4-chlorophenyl group and entirely lacks pyrazine [4]. The direct N-(pyrazin-2-yl) urea motif is structurally analogous to fragments found in certain kinase inhibitor scaffolds (e.g., imidazo[4,5-b]pyrazine c-Met inhibitors), suggesting potential applicability in kinase-focused screening libraries [5]. No quantitative target engagement data (IC₅₀, Kd, Ki) were identified for this compound in peer-reviewed literature as of the search date, and structural uniqueness alone does not constitute evidence of differential biological activity.

Chemotype novelty Scaffold hopping Pyrazine pharmacophore Kinase inhibitor design

Commercial Purity Benchmarking: 98% (NLT) Specification by MolCore — Implications for Reproducible Screening

MolCore offers this compound with a certified purity specification of NLT 98% under ISO quality systems, while CymitQuimica (Biosynth) specifies a minimum purity of 95% . For high-throughput screening campaigns, a purity of ≥98% is generally considered the threshold for minimizing false-positive or false-negative results arising from impurities with independent biological activity [1]. The MolCore specification thus meets the commonly accepted industry standard for screening-grade compounds, whereas the 95% minimum from CymitQuimica may necessitate additional analytical quality control (e.g., LC-MS verification) prior to use in quantitative dose-response assays. No certificate of analysis with lot-specific purity data was publicly accessible for either supplier at the time of this assessment.

Compound purity Screening reproducibility Quality control Procurement specification

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine CAS 866043-27-8: Evidence-Supported Research and Industrial Application Scenarios


Scaffold-Hopping Library Design Targeting Kinase ATP-Binding Pockets

The direct N-(pyrazin-2-yl) urea motif of this compound resembles the hinge-binding pharmacophore found in certain imidazo[4,5-b]pyrazine-based kinase inhibitors [1]. Combined with its intermediate lipophilicity (XLogP3 = 2.8) and low hydrogen bond donor count (HBD = 1)—properties favoring passive membrane permeability over actively transported sulfonylureas—this compound is well-suited as a core scaffold for diversity-oriented synthesis of kinase-focused screening libraries targeting intracellular kinases where glipizide-like sulfonylureas show limited penetration [2]. Users should verify purity (≥98% specification recommended) prior to library synthesis to ensure reproducible SAR . Note: no direct kinase inhibition data exist for this specific compound; scaffold utility is inferred from structural analogy.

Chemoproteomic Profiling of Novel Sulfonylurea-Binding Proteins

The structural divergence of this compound from all clinically validated sulfonylureas—specifically the absence of the carboxamide linker found in antidiabetic sulfonylureas and the presence of a direct pyrazine-urea N-linkage—makes it a valuable probe for chemical proteomics experiments (e.g., affinity-based protein profiling, ABPP) aimed at identifying novel protein targets within the sulfonylurea-binding proteome [1]. Unlike LY181984, which targets NADH oxidase in tumor cells with an EC₅₀ of ~30–100 µM [2], this compound's distinct N-substitution pattern may engage a different subset of sulfonylurea-interacting proteins. The single HBD and moderate TPSA (101 Ų) predict adequate cell permeability for intracellular target engagement in intact-cell profiling workflows .

Physicochemical Reference Standard for ADME Model Calibration

With a well-defined, computed physicochemical profile—XLogP3 = 2.8, TPSA = 101 Ų, HBD = 1, HBA = 5, MW = 396.47—this compound occupies a distinct ADME parameter space relative to both antidiabetic sulfonylureas (higher TPSA, more HBDs) and CNS drugs (lower TPSA) [1]. It can serve as a calibration standard for in silico ADME prediction models and experimental permeability assays (PAMPA, Caco-2), particularly for evaluating the predictive accuracy of models at the intermediate TPSA range where oral absorption and CNS penetration trade-offs are most sensitive [2]. Procurement of the 98% purity grade is recommended to minimize interference from impurities during analytical method validation .

API Intermediate for Sulfonylurea-Derived Drug Substance Synthesis

MolCore explicitly positions this compound as an API intermediate for the global pharmaceutical industry under ISO-certified quality systems [1]. The presence of three synthetically addressable functional groups—the pyrazine ring (electrophilic aromatic substitution, metal-catalyzed coupling), the urea carbonyl (further derivatization), and the tosyl group (potential deprotection to the free sulfonamide)—provides multiple vectors for downstream synthetic elaboration. The N-phenethyl substituent introduces a metabolically stable C-N bond not present in simpler tosyl-urea intermediates, potentially enabling late-stage functionalization strategies that avoid protecting group manipulations required for gliclazide- or tolazamide-type intermediates [2].

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